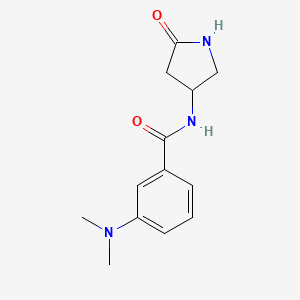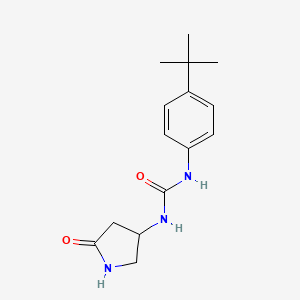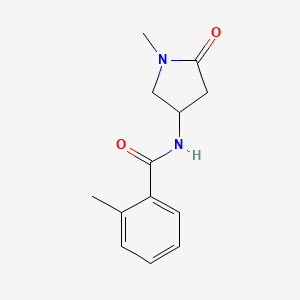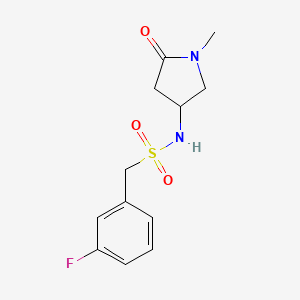![molecular formula C20H22N4O B6503716 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea CAS No. 1421489-91-9](/img/structure/B6503716.png)
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (MPIPU) is a heterocyclic compound with a wide range of applications in research and industry. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. MPIPU is also used to investigate the mechanism of action of various drugs and pharmaceuticals. In
科学研究应用
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. It has also been used to investigate the mechanism of action of various drugs and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is not fully understood. However, it is believed that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea are not well understood. However, it has been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.
实验室实验的优点和局限性
The advantages of using 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications in research and industry. The main limitation of using 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
Future research on 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea should focus on further elucidating its mechanism of action and investigating its potential applications in drug development. Additionally, research should be conducted to explore the potential therapeutic effects of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea on various diseases and conditions. Other potential areas of research include the development of new synthetic methods for the synthesis of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea, the investigation of its pharmacokinetic properties, and the development of novel derivatives of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea with improved properties.
合成方法
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea can be synthesized by the reaction of 2-methylphenyl isocyanate with 2-phenyl-1H-imidazole-1-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by column chromatography. The yield of the reaction is usually in the range of 70-80%.
属性
IUPAC Name |
1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGISLSHBNCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(o-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
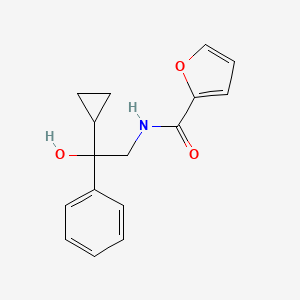


![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
